- Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104
Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
كاس عدد:957207-09-9
وسط:C8H6BrF3O
ميغاواط:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24
(4-Bromo-3-(trifluoromethyl)phenyl)methanol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (4-Bromo-3-(trifluoromethyl)phenyl)methanol
- 4-bromo-3-(trifluoromethyl)Benzenemethanol
- 4-Bromo-3-(trifluoromethyl)benzyl alcohol
- [4-Bromo-3-(trifluoromethyl)phenyl]methanol
- JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SBB101529
- AM84226
- AB0043292
- Z1197
- ST24034620
- Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
- [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
- 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
- 4-Bromo-3-trifluoromethylbenzyl alcohol
- PS-7418
- DTXSID70672894
- CS-0030504
- MFCD08059129
- EN300-1936413
- 957207-09-9
- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
- AKOS016008307
- DB-367492
- SCHEMBL2094824
-
- MDL: MFCD08059129
- نواة داخلي: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
- مفتاح Inchi: JZNXJKZTUXTCPS-UHFFFAOYSA-N
- ابتسامات: FC(C1C(Br)=CC=C(CO)C=1)(F)F
حساب السمة
- نوعية دقيقة: 253.95541g/mol
- النظائر كتلة واحدة: 253.95541g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 171
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 20.2
- إكسلوغ 3: 2.6
(4-Bromo-3-(trifluoromethyl)phenyl)methanol الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$497 | 2021-06-17 | |
| Alichem | A013012820-250mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013012820-500mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013012820-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$346 | 2024-07-18 | |
| Apollo Scientific | PC6024-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 1g |
£34.00 | 2025-02-21 | |
| Apollo Scientific | PC6024-5g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 5g |
£143.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-50mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 50mg |
304.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-200mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 200mg |
609.0CNY | 2021-08-04 | |
| TRC | B695975-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 100mg |
$ 87.00 | 2023-04-18 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 18 h, 0 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 3 h, rt
المراجع
- Preparation of siponimod intermediate, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
المراجع
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
المراجع
- Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity, Bioconjugate Chemistry, 2020, 31(2), 224-228
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Preparation of amide substituted thiazoles as modulators of RORγt, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
المراجع
- Copper is an endogenous modulator of neural circuit spontaneous activity, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells, United States, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
المراجع
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
المراجع
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
المراجع
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, India, , ,
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- Methyl 3,4-bis(trifluoromethyl)benzoate
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products
(4-Bromo-3-(trifluoromethyl)phenyl)methanol الوثائق ذات الصلة
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol) منتجات ذات صلة
- 1622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 161622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 1214330-94-5([2-bromo-3-(trifluoromethyl)phenyl]methanol)
- 886860-77-1(Benzenemethanol, 4-bromo-3-(difluoromethyl)-)
- 886860-78-2(BENZENEMETHANOL, 4-BROMO-3-(TRIFLUOROMETHYL)-, BENZOATE)
- 172023-97-1([3-bromo-5-(trifluoromethyl)phenyl]methanol)
- 372120-54-2([3-bromo-4-(trifluoromethyl)phenyl]methanol)
- 869725-53-1([2-bromo-5-(trifluoromethyl)phenyl]methanol)
- 1214350-24-9([2-bromo-6-(trifluoromethyl)phenyl]methanol)
- 497959-33-8([2-bromo-4-(trifluoromethyl)phenyl]methanol)
الموردين الموصى بهم
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة